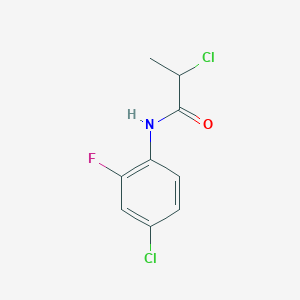

2-chloro-N-(4-chloro-2-fluorophenyl)propanamide

Description

2-Chloro-N-(4-chloro-2-fluorophenyl)propanamide (CAS: 949204-45-9) is a halogenated propanamide derivative characterized by a chloro-substituted propanamide backbone and a 4-chloro-2-fluorophenyl substituent. Its molecular formula is $ \text{C}9\text{H}7\text{Cl}_2\text{FNO} $, with a molecular weight of 248.07 g/mol. The compound’s structure combines electron-withdrawing groups (chloro and fluorine) on the aromatic ring, which may enhance its stability and reactivity in synthetic or pharmaceutical applications.

Properties

IUPAC Name |

2-chloro-N-(4-chloro-2-fluorophenyl)propanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8Cl2FNO/c1-5(10)9(14)13-8-3-2-6(11)4-7(8)12/h2-5H,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOFHXTGYYFGIRP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC1=C(C=C(C=C1)Cl)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8Cl2FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Amidation of 2-Chloro-4-fluoroaniline Derivatives

Method Overview:

This approach involves the formation of the amide bond between 2-chloro-4-fluoroaniline or its derivatives and a suitable acyl chloride or anhydride.

- Starting with 2-chloro-4-fluoroaniline, it reacts with propionyl chloride under basic conditions (e.g., triethylamine or pyridine) to form the corresponding amide.

- The aromatic amino group undergoes acylation, resulting in the target compound.

- Solvent: Dichloromethane or tetrahydrofuran (THF)

- Base: Triethylamine or pyridine

- Temperature: 0°C to room temperature

- High selectivity

- Good yields with controlled conditions

- Requires pure starting amines

- Possible side reactions if other nucleophilic groups are present

Multistep Synthesis via Aromatic Halogenation and Substitutions

Method Overview:

This involves initial synthesis of a precursor aromatic compound, followed by selective halogenation and subsequent functionalization.

| Step | Reagents & Conditions | Description |

|---|---|---|

| 1. | Synthesis of 4-chloro-2-fluorobenzene | Commercially available or synthesized via electrophilic aromatic substitution |

| 2. | Nitration or halogenation | To introduce additional halogen groups if necessary |

| 3. | Reduction or substitution | To modify the aromatic ring as required |

- The aromatic ring is first functionalized with halogens at specific positions.

- The amino group is introduced via nucleophilic substitution or reduction steps.

- Precise control over substitution pattern

- Suitable for complex derivatives

- Multi-step process

- Requires careful control of reaction conditions to prevent over-halogenation

Synthesis of N-Substituted Propanamide via Acyl Chloride Route

Method Overview:

This method involves the reaction of 2-chloropropanoyl chloride with aniline derivatives to form the amide linkage.

- 2-Chloropropanoyl chloride reacts with 4-chloro-2-fluoroaniline or its derivatives in the presence of a base (e.g., pyridine) to yield the desired amide.

- Solvent: Dichloromethane or DMF

- Temperature: 0°C to room temperature

- Catalyst: None required, but pyridine acts as both solvent and base

- High yield

- Straightforward procedure

- Sensitive to moisture

- Requires careful handling of acyl chlorides

Specific Research Findings and Data

Synthesis of Analogous Compounds

A recent study detailed the synthesis of N-substituted 2-chloro-N-phenylpropanamide derivatives, which involved reacting 2-chloropropanoyl chloride with various anilines under stirring with DMF and LiH as catalysts. The reaction was monitored via TLC, and precipitates were filtered and dried, indicating a straightforward amidation process suitable for similar compounds (source).

Reactions Using Aromatic Precursors

Research involving the synthesis of heterocyclic derivatives, such as triazoles, utilized multi-step procedures starting from 3-bromobenzoic acid, which was converted into methyl esters, then hydrazides, and subsequently into triazoles. These steps highlight the versatility of aromatic substitution and functional group transformations relevant to the aromatic ring in the target compound (source).

Functional Group Compatibility

The synthesis of compounds with fluorine and chlorine substituents on aromatic rings demonstrates the necessity to control reaction conditions to prevent undesired substitutions or side reactions, especially during halogenation or acylation steps.

Data Tables Summarizing Methods

| Method | Starting Material | Key Reagents | Typical Conditions | Advantages | Limitations |

|---|---|---|---|---|---|

| Amidation of aniline derivatives | 2-chloro-4-fluoroaniline | Propionyl chloride, base | 0°C to RT, inert atmosphere | High yield, straightforward | Requires pure amines |

| Aromatic halogenation | Benzene derivatives | Halogens (Cl2, F2), catalysts | Controlled temperature, UV or heat | Precise substitution | Multi-step, potential over-halogenation |

| Acyl chloride route | 2-Chloropropanoyl chloride | Aniline derivatives | Dichloromethane, 0°C to RT | Efficient, high yield | Moisture-sensitive |

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-(4-chloro-2-fluorophenyl)propanamide can undergo various chemical reactions, including:

Substitution Reactions: The chloro and fluoro substituents on the phenyl ring can participate in nucleophilic aromatic substitution reactions.

Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for substitution reactions.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted phenyl derivatives, while oxidation and reduction can lead to different functionalized amides.

Scientific Research Applications

2-chloro-N-(4-chloro-2-fluorophenyl)propanamide has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in studies involving enzyme inhibition and protein binding.

Industry: The compound can be utilized in the production of agrochemicals and other specialty chemicals

Mechanism of Action

The mechanism of action of 2-chloro-N-(4-chloro-2-fluorophenyl)propanamide involves its interaction with specific molecular targets. The chloro and fluoro substituents on the phenyl ring can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The exact pathways involved depend on the specific application and target molecule .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The table below compares 2-chloro-N-(4-chloro-2-fluorophenyl)propanamide with structurally related compounds, highlighting substituent variations and their implications:

Physical and Chemical Properties

- Solubility and Stability: CNMP (2-chloro-N-(4-methylphenyl)propanamide) exhibits solubility in toluene and acetone, with optimized crystallization achieved via continuous mixed suspension–mixed product removal (MSMPR) methods . In contrast, 2-chloro-N-(4-chloro-2-fluorophenyl)propanamide’s halogen-rich structure may reduce solubility in non-polar solvents but enhance stability under acidic/basic conditions.

- Synthetic Routes : Many analogs, including CNMP and benzoxazole derivatives, are synthesized via reflux with potassium carbonate in acetone/acetonitrile mixtures, suggesting similar pathways for the target compound .

Biological Activity

2-Chloro-N-(4-chloro-2-fluorophenyl)propanamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly in antimicrobial and anti-inflammatory contexts. This article explores its biological activity, synthesis, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C10H9Cl2F N

- Molecular Weight : Approximately 227.09 g/mol

- Structural Features : The compound includes a propanamide structure with halogen substitutions (chlorine and fluorine), which enhance its reactivity and biological activity.

Synthesis

The synthesis of 2-chloro-N-(4-chloro-2-fluorophenyl)propanamide typically involves the reaction of 4-chloro-2-fluoroaniline with propanoyl chloride. The general reaction can be represented as follows:

This reaction is generally conducted in an inert solvent like dichloromethane at room temperature, with triethylamine used to neutralize the hydrochloric acid produced during the reaction.

Antimicrobial Activity

Research indicates that 2-chloro-N-(4-chloro-2-fluorophenyl)propanamide exhibits notable antimicrobial properties. It has been shown to interact with bacterial enzymes such as D-alanine–D-alanine ligase, which is crucial for bacterial cell wall synthesis. This interaction suggests potential applications as an antibacterial agent.

Table 1: Antimicrobial Activity

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

Anti-inflammatory Effects

In addition to antimicrobial activity, the compound has demonstrated anti-inflammatory properties by modulating cellular signaling pathways that influence apoptosis and cell proliferation. This suggests its potential utility in treating inflammatory diseases.

The mechanism of action of 2-chloro-N-(4-chloro-2-fluorophenyl)propanamide involves several biochemical pathways:

- Enzyme Inhibition : The compound inhibits specific enzymes involved in bacterial cell wall synthesis, leading to reduced bacterial growth.

- Gene Expression Modulation : It influences gene expression related to inflammatory responses, potentially reducing inflammation.

- Cellular Signaling : The compound affects pathways related to apoptosis and cell proliferation, indicating its role in cancer research.

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial efficacy of this compound showed significant inhibition against various bacterial strains. The results indicated that at lower concentrations, it effectively inhibited the growth of gram-positive bacteria while exhibiting moderate effects against gram-negative strains.

Case Study 2: Anti-inflammatory Activity

In vitro studies demonstrated that treatment with 2-chloro-N-(4-chloro-2-fluorophenyl)propanamide led to a decrease in pro-inflammatory cytokines in macrophage cultures. This suggests potential therapeutic applications in inflammatory diseases such as rheumatoid arthritis.

Q & A

Q. Yield Optimization Table :

| Method | Catalyst/Solvent | Temperature | Yield | Purity | Reference |

|---|---|---|---|---|---|

| Reflux with TEA | Triethylamine | 80°C, 4h | ~75% | 84% | |

| Schotten-Baumann | NaOH (aq) | RT, 2h | ~80% | 90% |

Q. Key Considerations :

- Impurities often arise from incomplete acylation or hydrolysis of the chloroacetamide group. Monitor reaction progress via TLC (Rf ~0.5 in ethyl acetate/hexane 3:7) .

Advanced: How can structural contradictions in crystallographic and spectroscopic data be resolved?

Methodological Answer :

Discrepancies between NMR, X-ray, and computational models often stem from dynamic effects (e.g., rotational isomerism) or crystal packing forces:

- NMR Analysis : Compare experimental NMR shifts (e.g., carbonyl carbon at ~168 ppm) with density functional theory (DFT)-calculated values to identify conformational preferences .

- X-ray Crystallography : Use SHELXL for refinement. For example, intramolecular C–H···O hydrogen bonds in the crystal lattice may distort bond angles vs. gas-phase predictions .

- Mitigation : Perform variable-temperature NMR to detect rotational barriers or use Hirshfeld surface analysis to quantify intermolecular interactions .

Basic: What safety protocols are critical for handling this compound?

Q. Methodological Answer :

Advanced: How can experimental phasing challenges in crystallography be addressed?

Methodological Answer :

For small-molecule crystallography:

- SHELXD/SHELXE : Employ dual-space algorithms for ab initio phasing. High-resolution data (<1.0 Å) improves success rates .

- Twinned Data : Use the Hooft parameter or R vs. R plots in SHELXL to detect and model twinning .

- Case Study : A similar compound, 2-chloro-N-(4-fluorophenyl)acetamide, required iterative refinement of anisotropic displacement parameters to resolve disorder in the chloroacetamide group .

Basic: What spectroscopic techniques validate the compound’s identity?

Q. Methodological Answer :

- NMR : Look for aromatic protons (δ 7.2–7.8 ppm, doublets) and N–H amide signals (δ 9.5–10.5 ppm) .

- IR Spectroscopy : Confirm carbonyl stretch at ~1650–1680 cm and C–F stretches at 1100–1200 cm .

- Mass Spectrometry : ESI-MS should show [M+H] at m/z 274.5 (CHClFNO) with isotopic Cl/F patterns .

Advanced: What strategies resolve low reproducibility in biological activity assays?

Methodological Answer :

If bioactivity results vary (e.g., enzyme inhibition IC):

- Purity Check : Use HPLC (C18 column, acetonitrile/water gradient) to detect hydrolyzed byproducts (e.g., free aniline) .

- Solubility : Pre-dissolve in DMSO (≤1% v/v) to avoid aggregation in aqueous buffers .

- Control Experiments : Test stability under assay conditions (pH 7.4, 37°C) for 24h to rule out decomposition .

Basic: How to troubleshoot poor crystallization for X-ray studies?

Q. Methodological Answer :

- Solvent Screening : Use vapor diffusion with 2:1 dioxane/water or slow evaporation from ethanol .

- Seeding : Introduce microcrystals of a structurally similar compound (e.g., 2-bromo-N-(4-chlorophenyl)butanamide) to induce nucleation .

- Temperature : Crystallize at 4°C to slow nucleation and grow larger crystals .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.